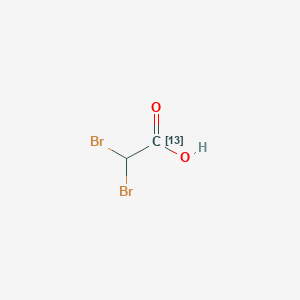
2,2-dibromoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromoacetic acid is an organic compound with the chemical formula C₂H₂Br₂O₂. It is a dibromo derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is also recognized as a disinfection byproduct in drinking water, formed during chlorination or ozonation processes .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibromoacetic acid can be synthesized through the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction can be represented as:
CH3COOH+Br2→Br2CHCOOH+HBr
Industrial Production Methods: Industrial production of this compound typically involves similar bromination processes, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the production process .
化学反応の分析
Types of Reactions: 2,2-Dibromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine atoms.
Reduction Reactions: It can be reduced to form acetic acid derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Samarium Diiodide (SmI₂): Used for the stereoselective synthesis of α, β-unsaturated carboxylic acids.
Sodium Hydroxide (NaOH): Used in reactions with 2-mercaptopyridine to synthesize sodium bis(2-pyridylthio)acetate.
Major Products Formed:
α, β-Unsaturated Carboxylic Acids: Formed through reactions with aldehydes in the presence of samarium diiodide.
Sodium Bis(2-pyridylthio)acetate: Formed through reactions with 2-mercaptopyridine in the presence of sodium hydroxide.
科学的研究の応用
2,2-Dibromoacetic acid has a wide range of applications in scientific research:
作用機序
2,2-Dibromoacetic acid can be compared with other similar compounds, such as:
Monobromoacetic Acid: A brominated derivative of acetic acid with one bromine atom.
Bromochloroacetic Acid: A mixed halogenated acetic acid with both bromine and chlorine atoms.
Uniqueness: this compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its mono- and mixed-halogenated counterparts .
類似化合物との比較
- Monobromoacetic Acid
- Bromochloroacetic Acid
- Dibromoethanoic Acid
特性
分子式 |
C2H2Br2O2 |
|---|---|
分子量 |
218.84 g/mol |
IUPAC名 |
2,2-dibromoacetic acid |
InChI |
InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |
InChIキー |
SIEILFNCEFEENQ-VQEHIDDOSA-N |
異性体SMILES |
C([13C](=O)O)(Br)Br |
正規SMILES |
C(C(=O)O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)
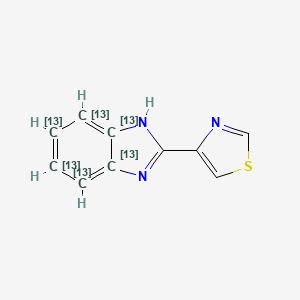

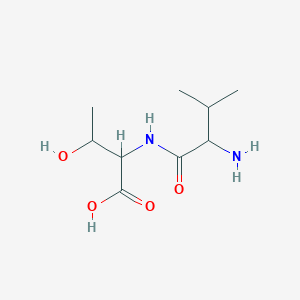



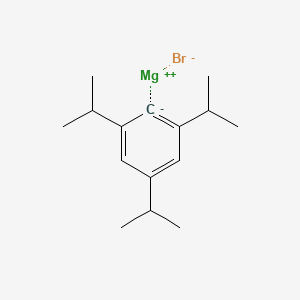
![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

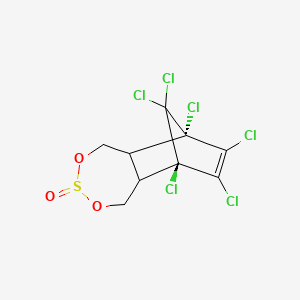
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
